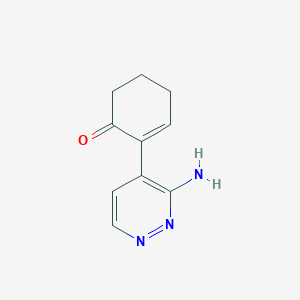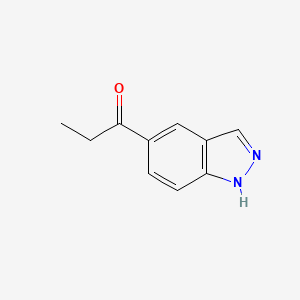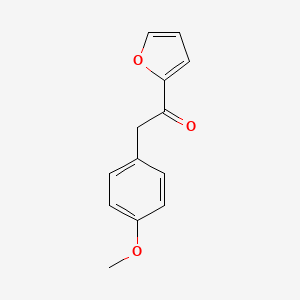
1-(FURAN-2-YL)-2-(4-METHOXYPHENYL)ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(FURAN-2-YL)-2-(4-METHOXYPHENYL)ETHANONE is an organic compound that features a furan ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-YL)-2-(4-METHOXYPHENYL)ETHANONE typically involves the reaction of furan-2-carbaldehyde with 4-methoxyphenylacetic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of catalysts and solvents is crucial in industrial production to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-YL)-2-(4-METHOXYPHENYL)ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(FURAN-2-YL)-2-(4-METHOXYPHENYL)ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-YL)-2-(4-METHOXYPHENYL)ETHANONE involves its interaction with specific molecular targets and pathways. The furan and methoxyphenyl groups can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)-2-phenylethan-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(Furan-2-yl)-2-(4-hydroxyphenyl)ethan-1-one: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties.
1-(Furan-2-yl)-2-(4-chlorophenyl)ethan-1-one:
Uniqueness
1-(FURAN-2-YL)-2-(4-METHOXYPHENYL)ETHANONE is unique due to the presence of both furan and methoxyphenyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
81474-54-6 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C13H12O3/c1-15-11-6-4-10(5-7-11)9-12(14)13-3-2-8-16-13/h2-8H,9H2,1H3 |
InChI Key |
KAPQFLKYRYKTBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(nitromethylsulfonyl)phenyl]acetamide](/img/structure/B8732841.png)
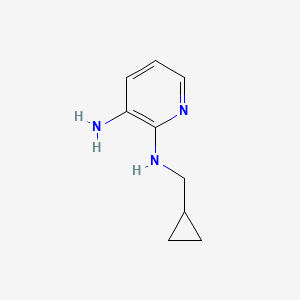
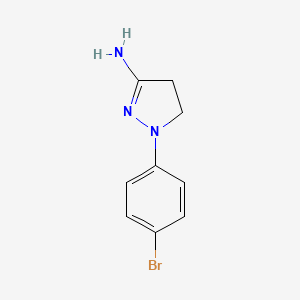
![10-nitro-5H-dibenz[b,f]azepine-5-carbonitrile](/img/structure/B8732852.png)
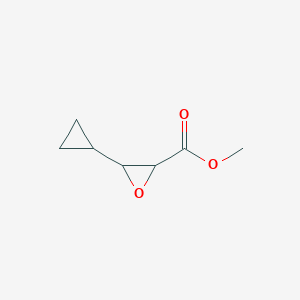
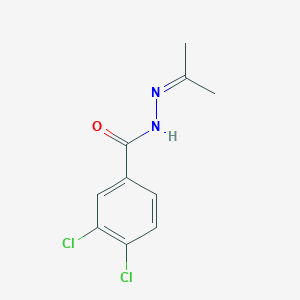
![Ethyl 2-[(methylsulfanyl)methyl]prop-2-enoate](/img/structure/B8732870.png)
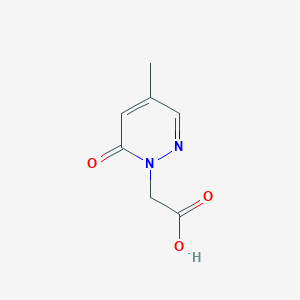
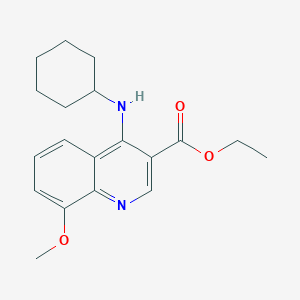
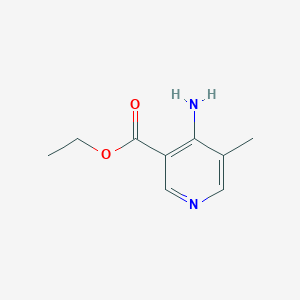
![7,7-Dimethylbicyclo[2.2.1]heptan-1-amine](/img/structure/B8732906.png)
